6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid
Description
6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid (CAS: 423146-25-2) is a benzo[de]isoquinoline derivative characterized by a morpholino substituent at the 6-position and a hexanoic acid chain at the 2-position. Its structure combines a rigid naphthalimide core with a flexible carboxylic acid-terminated alkyl chain, enabling applications in fluorescent tagging, molecular sensing, and therapeutic inhibition . The morpholino group enhances solubility and modulates electronic properties, while the hexanoic acid facilitates conjugation with biomolecules or surfaces .
Properties
IUPAC Name |
6-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-19(26)7-2-1-3-10-24-21(27)16-6-4-5-15-18(23-11-13-29-14-12-23)9-8-17(20(15)16)22(24)28/h4-6,8-9H,1-3,7,10-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPZLGLERKAWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid typically involves multistep organic synthesis, starting from commercially available reagents. The process often begins with the formation of the benzo[de]isoquinoline core, followed by the introduction of the morpholino group. Reagents such as anhydrides, amines, and hexanoic acid derivatives are commonly utilized under controlled conditions to facilitate each step.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity. Common practices include batch processing and the use of automated reactors to precisely control reaction parameters like temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography to ensure high quality.
Chemical Reactions Analysis
Types of Reactions: 6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically mediated by specific catalysts and reagents.
Common Reagents and Conditions: Common reagents include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often require specific solvents and temperature control.
Major Products Formed: The major products formed from these reactions depend on the specific reaction and conditions employed. For example, oxidation may yield an oxidized benzo[de]isoquinoline derivative, while reduction could lead to a more saturated compound.
Scientific Research Applications
Chemistry: The compound is utilized as a building block in organic synthesis, aiding in the construction of complex molecular architectures.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, including enzymes and receptors.
Industry: In the industrial sector, it finds use in the development of advanced materials, including polymers and coatings, due to its robust chemical structure.
Mechanism of Action
Mechanism by which the Compound Exerts Its Effects: The compound interacts with molecular targets through specific binding interactions, often involving hydrogen bonding and van der Waals forces.
Molecular Targets and Pathways Involved: The primary molecular targets include enzymes and receptor proteins, where it may act as an inhibitor or modulator of biological pathways. Research into these interactions helps elucidate the compound's potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzo[de]isoquinoline Core
Key Findings :
- Morpholino vs. Bromo: The morpholino group in the target compound improves water solubility compared to the bromo analog, making it more suitable for biological applications .
- Hexanoic Acid vs. Ethyl-Phosphonic Acid: The hexanoic acid chain allows covalent bonding to polymers or proteins, whereas ADMP-F’s phosphonic acid group enables direct interaction with mineral surfaces in antiscaling .
- Chain Length: The hexanoic acid in the target compound provides greater flexibility and hydrophobicity than Alrestatin’s acetic acid, enhancing cell permeability .
Fluorescence and Electronic Properties
- The benzo[de]isoquinoline core confers intrinsic fluorescence, which is modulated by substituents. The morpholino group in the target compound acts as an electron donor, shifting emission wavelengths compared to electron-withdrawing groups (e.g., bromo) .
- ADMP-F and the target compound both exhibit strong fluorescence, but ADMP-F’s phosphonic acid group quenches fluorescence upon binding to calcium carbonate, a feature exploited in antiscaling studies .
Research Implications
- Material Science: The hexanoic acid chain in the target compound enables its integration into hydrogels or polymers for sensor development, as demonstrated in nanoclay-modified systems .
- Therapeutics: Morpholino-substituted derivatives show promise in selective enzyme inhibition, reducing off-target effects compared to non-substituted analogs .
- Antiscaling : While ADMP-F is superior for direct mineral interaction, the target compound’s fluorescence could track antiscalant distribution in industrial systems .
Biological Activity
6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid is a synthetic compound with the molecular formula and a molecular weight of 396.44 g/mol. Its CAS number is 423146-25-2. The compound features a morpholino group and a hexanoic acid derivative, which contribute to its biological activity and solubility characteristics.
Research indicates that compounds similar to 6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid may interact with various biological pathways, particularly those involving enzyme inhibition and modulation of signaling pathways. The presence of the dioxo group suggests potential activity as a chelator or in redox reactions.
Anticancer Properties
Studies have shown that derivatives of isoquinoline compounds exhibit significant anticancer activity. For example, similar compounds have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.
Neuroprotective Effects
The morpholino moiety may enhance the compound's ability to cross the blood-brain barrier, potentially offering neuroprotective effects. Preliminary studies suggest that related compounds may reduce oxidative stress and inflammation in neuronal cells, indicating a possible therapeutic role in neurodegenerative diseases.
Case Studies
- In Vitro Studies : In laboratory settings, 6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid has been evaluated for its cytotoxic effects against various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effectiveness at low concentrations.
- Animal Models : In vivo studies using murine models have shown that administration of this compound can lead to reduced tumor sizes and improved survival rates compared to controls. These studies highlight its potential as an adjunct therapy in cancer treatment protocols.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 423146-25-2 |
| Molecular Formula | C22H24N2O5 |
| Molecular Weight | 396.44 g/mol |
| Solubility | Soluble in DMSO |
| Storage Conditions | -80°C for long-term |
| Biological Activity | Effect |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Neuroprotective | Reduces oxidative stress in neurons |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, brominated intermediates (e.g., 6-Bromo-1H,3H-benzo[de]isochromene-1,3-dione) are reacted with aminohexanoic acid derivatives in ethanol under reflux, monitored by TLC (Ethyl acetate:Petroleum ether = 2:3, v/v). Yields (~88%) are achieved by ice-water quenching and ethanol washing to precipitate the product . Optimization may involve solvent polarity adjustments (e.g., acetonitrile for higher solubility) or stoichiometric tuning of reactants.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Used to confirm structural integrity (e.g., δ 1.35–2.35 ppm for hexanoic acid chain protons, aromatic signals for the benzo[de]isoquinoline core) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98% by HPLC) and monitors reaction progress .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., C14H15NO4, MW 261.3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 88% vs. 95%) for analogous compounds?
- Methodological Answer : Discrepancies may arise from variations in reagent purity, reaction time, or workup procedures. A systematic approach includes:
- Comparative Studies : Replicate protocols from conflicting sources (e.g., ethanol vs. acetonitrile solvent systems) .
- Design of Experiments (DoE) : Use factorial designs to isolate variables (temperature, molar ratios) affecting yield.
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., unreacted brominated intermediates) .
Q. What strategies are recommended for assessing the compound’s stability under physiological or storage conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (e.g., degradation above 250°C) .
- Accelerated Stability Testing : Expose the compound to elevated humidity (40°C/75% RH) and monitor via HPLC for hydrolytic degradation.
- Reactivity Screening : Test compatibility with oxidizers or buffers (e.g., phosphate) to predict incompatibilities .
Q. How can the morpholino moiety’s electronic effects be integrated into a theoretical framework for drug design?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) to calculate electron distribution in the morpholino group and predict interactions with biological targets (e.g., kinases).
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents on the morpholino ring and correlate with bioactivity data .
- Spectroscopic Analysis : Infrared (IR) spectroscopy to assess hydrogen-bonding capacity of the morpholino oxygen .
Q. What safety protocols are essential when handling this compound, given its hazardous properties?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a chemical fume hood to avoid inhalation of dust/aerosols.
- Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
